8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine
Overview
Description
8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine is a heterocyclic compound with the molecular formula C11H15NO. It belongs to the class of naphthyridines, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by a tetrahydro-naphthyridine core with methoxy and methyl substituents, which contribute to its unique chemical properties.
Mechanism of Action
Mode of action
The mode of action of naphthyridines depends on the specific compound and its targets. Some naphthyridines have been found to inhibit enzymes, block receptors, or interact with DNA .
Biochemical pathways
The biochemical pathways affected by naphthyridines can vary widely depending on the specific compound and its targets .
Result of action
The molecular and cellular effects of naphthyridines can include changes in cell signaling, inhibition of cell growth, and induction of cell death .
Action environment
The action, efficacy, and stability of naphthyridines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can bind to DNA, affecting gene expression and cellular functions . The interactions between this compound and biomolecules are primarily through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Moreover, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression . The compound’s ability to intercalate into DNA strands further influences its biological activity, making it a potent agent in modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including altered gene expression and metabolic activity . These findings underscore the importance of considering temporal effects when studying this compound’s biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively modulate cellular functions . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its transport and distribution is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It is primarily localized in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, it can be found in the mitochondria, influencing mitochondrial function and cellular metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications, ensuring its precise action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves the hydrogenation of naphthyridine derivatives. One common method includes the hydrogenation of 1,5-naphthyridine derivatives using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydro-naphthyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.
Reduction: Further reduction can lead to fully saturated naphthyridine compounds.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole:
1,2,3,4-Tetrahydro-1,5-naphthyridine: Another naphthyridine derivative with similar hydrogenation properties.
Uniqueness
8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-8-4-3-5-11-9(8)10(12-7)13-2/h6,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAANLQQQFWJNSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)OC)NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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